N-cyclopropyl-2-methoxy-N-(trifluoromethyl)aniline
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Overview
Description
N-cyclopropyl-2-methoxy-N-(trifluoromethyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a cyclopropyl group, a methoxy group, and a trifluoromethyl group attached to the aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-methoxy-N-(trifluoromethyl)aniline typically involves the reaction of 2-methoxyaniline with cyclopropylamine and trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes using larger reactors, optimizing reaction times, and ensuring efficient separation and purification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-methoxy-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-cyclopropyl-2-methoxy-N-(trifluoromethyl)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-methoxy-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-2-methoxy-3-(trifluoromethyl)benzamide
- N-cyclopropyl-2-fluoro-3-methoxy-4-(trifluoromethyl)benzamide
Uniqueness
N-cyclopropyl-2-methoxy-N-(trifluoromethyl)aniline is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H12F3NO |
---|---|
Molecular Weight |
231.21 g/mol |
IUPAC Name |
N-cyclopropyl-2-methoxy-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C11H12F3NO/c1-16-10-5-3-2-4-9(10)15(8-6-7-8)11(12,13)14/h2-5,8H,6-7H2,1H3 |
InChI Key |
YQVJQQREXUDAPK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N(C2CC2)C(F)(F)F |
Origin of Product |
United States |
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